1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Overview
Description
“1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone” can be represented by the SMILES stringCC(=O)c1cnn(c1)-c2ccc(F)cc2
. The InChI string is 1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3
. Chemical Reactions Analysis
There is a study on the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone, which is similar to "1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone" . The study found that the bioreduction of 1-(4-fluorophenyl)ethanone in the presence of P. crispum cells leads to the formation of (S)-1-(4-fluorophenyl)ethanol .Physical And Chemical Properties Analysis
The molecular weight of “1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone” is 204.20 . The SMILES string isCC(=O)c1cnn(c1)-c2ccc(F)cc2
, and the InChI string is 1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3
.
Scientific Research Applications
Molecular Structure and Analysis
- The molecular structure, vibrational frequencies, and vibrational assignments of similar compounds to 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone have been explored both experimentally and theoretically. Studies like these typically analyze the geometrical parameters, stability, and charge transfer within the molecule. Molecular electrostatic potential (MEP) and first hyperpolarizability calculations are also conducted, which can reveal the compound's potential role in nonlinear optics. Additionally, molecular docking studies may indicate the compound's potential as an anti-neoplastic agent due to specific structural features, such as the fluorine atom attached to the benzene ring (Mary et al., 2015).
Synthesis and Crystal Structure
- Research on the synthesis and crystal structures of pyrazole compounds, including those structurally related to 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, has been conducted. These studies involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids and characterize the structures through X-ray single crystal structure determination (Loh et al., 2013).
Potential as FabH Inhibitors
- Pyrazole derivatives, including 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole compounds, have been developed as potent inhibitors of FabH, an enzyme central to the initiation of fatty acid biosynthesis in bacteria. This makes them candidates for antibacterial activity. Compounds structurally similar to 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone have shown inhibitory activity against E. coli FabH (Lv et al., 2010).
Antimicrobial Activity
- Several compounds related to 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone have been synthesized and tested for their antimicrobial activity against various bacterial and fungal organisms. These studies focus on characterizing the compounds through various spectroscopic techniques and evaluating their effectiveness in inhibiting microbial growth (Kumar et al., 2019).
Synthesis of Biologically Active Compounds
- Research on the synthesis of biologically important pyrazoles and pyrazoline derivatives, including those similar to 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, has been carried out. These studies typically involve various chemical reactions and screening for antibacterial activities against different strains of bacteria (Chavhan et al., 2012).
Safety And Hazards
Sigma-Aldrich provides “1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone” to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
properties
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXZAGJOSNXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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